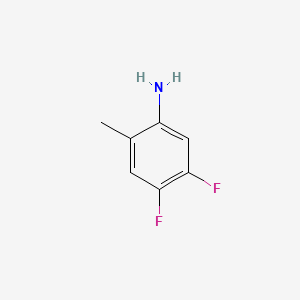

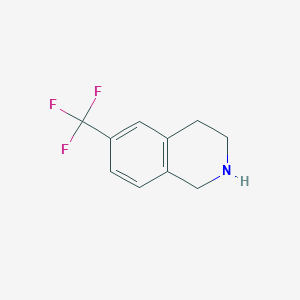

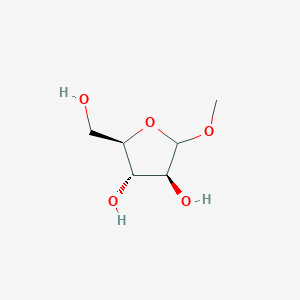

![molecular formula C6H4ClN3 B1591946 6-Chloroimidazo[1,2-a]pyrimidine CAS No. 944906-56-3](/img/structure/B1591946.png)

6-Chloroimidazo[1,2-a]pyrimidine

Descripción general

Descripción

6-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 153.57 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of various research studies . For instance, one study discussed the synthesis of pyrimidines and their anti-inflammatory effects . Another study explored substituents at C2 and C6 positions of the imidazo[1,2-a]pyridine ring, which significantly improved the compound’s potency .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The InChI code for the compound is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For example, one study discussed the development of new imidazo[1,2-a]pyridine analogues as antituberculosis agents . Another study presented the synthesis of pyrimidobenzimidazole scaffold using enamino ketones .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 153.57 and its InChI code is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

6-Chloroimidazo[1,2-a]pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Wade (1986) describes a method to prepare imidazo[1,5-c]pyrimidines with various substituents, starting from commercially available 6-chloromethyluracil, a closely related compound (Wade, 1986). Similarly, Antuf’eva et al. (2018) synthesized a 2,4,6-trisubstituted pyrimidine with a 2-(1H-indol-1-yl) substituent by reacting 1-ferrocenyl-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)propanone with 2,5-dimethoxytetrahydrofuran (Antuf’eva et al., 2018).

Applications in Organic Chemistry

The compound is used in the development of organic synthesis methodologies. Akkaoui et al. (2010) demonstrated the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, showing its utility in synthesizing various (hetero)arylimidazo[1,2-b]pyridazines (Akkaoui et al., 2010). Koubachi et al. (2008) explored the palladium(0)-catalyzed alkenylation method for 3-alkenylimidazo[1,2-a]pyridines synthesis, highlighting the functionalization potential of 6-chloroimidazo[1,2-a]pyridines (Koubachi et al., 2008).

Antimicrobial Activity

Some derivatives of this compound exhibit antimicrobial properties. Revanker et al. (1975) reported the in vitro antimicrobial activity of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines against various microorganisms (Revanker et al., 1975). Another study by Madawali et al. (2018) synthesized pyrimidines of 6-chlorobenzimidazoles and evaluated their significant antibacterial and antifungal activities (Madawali et al., 2018).

Photophysical Studies

The photophysical properties of compounds derived from this compound have been studied. For instance, Fedotov et al. (2022) synthesized 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles and studied their photophysical properties, demonstrating their potential for use in optical applications (Fedotov et al., 2022).

Environmental Fate Studies

Imazosulfuron, a derivative of this compound, is used as a herbicide and its environmental fate has been studied. Morrica et al. (2001) investigated the degradation of imazosulfuron in soil under different conditions, providing insights into its environmental impact and degradation pathways (Morrica et al., 2001).

Mecanismo De Acción

Target of Action

6-Chloroimidazo[1,2-a]pyrimidine primarily targets specific enzymes and receptors within the cell. These targets often include kinases and other proteins involved in signal transduction pathways. By binding to these targets, this compound can modulate their activity, which is crucial for regulating various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with the active sites of its target enzymes. This compound binds to the kinase domain, inhibiting its activity by preventing ATP from accessing the active site. This inhibition disrupts the phosphorylation cascade, leading to altered cellular signaling. As a result, this compound can effectively halt the progression of certain diseases by modulating these critical pathways .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell growth and survival. By inhibiting key kinases, this compound can downregulate the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation and survival. The disruption of these pathways leads to reduced cell growth and increased apoptosis, making this compound a potential therapeutic agent for cancer and other proliferative disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed widely throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Finally, this compound and its metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects make this compound a promising candidate for the treatment of cancers and other diseases characterized by uncontrolled cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or biomolecules can impact its binding affinity and overall effectiveness. Therefore, understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Chloroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a pH probe due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time

Cellular Effects

It has been detected for monitoring pH value changes in yeast, suggesting it may influence cellular processes related to pH regulation

Molecular Mechanism

It’s known that it can be used as a pH probe, indicating it may interact with hydrogen ions in the cell

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCGIKVKLWJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602938 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-56-3 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

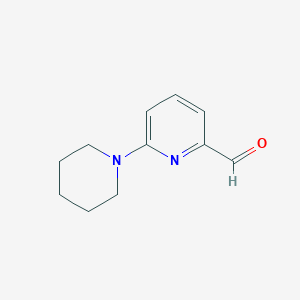

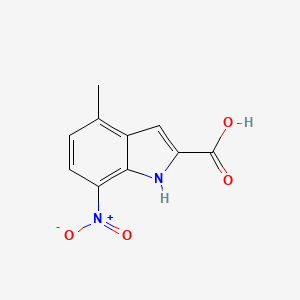

![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)